The compound is classified under organic compounds, specifically as an aromatic hydrazone derivative. Hydrazones are formed through the reaction of hydrazines with carbonyl compounds, and they are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of (E)-2-(2-benzylidenehydrazinyl)benzoic acid allows it to interact with various biological targets, making it a subject of interest for drug design and development .
The synthesis of (E)-2-(2-benzylidenehydrazinyl)benzoic acid typically involves the condensation reaction between benzaldehyde and a hydrazine derivative. The general procedure can be outlined as follows:
The molecular structure of (E)-2-(2-benzylidenehydrazinyl)benzoic acid features several key components:
(E)-2-(2-Benzylidenehydrazinyl)benzoic acid can participate in several chemical reactions:
These reactions are essential for modifying the compound for enhanced biological activity or for synthesizing analogs .
The mechanism of action for (E)-2-(2-benzylidenehydrazinyl)benzoic acid is primarily attributed to its ability to interact with biological macromolecules:
In vitro studies have demonstrated its potential cytotoxic effects against various cancer cell lines, indicating its role as a promising candidate in anticancer drug development .
The physical and chemical properties of (E)-2-(2-benzylidenehydrazinyl)benzoic acid include:
These properties are crucial for determining the practical applications of this compound in research and industry .
(E)-2-(2-Benzylidenehydrazinyl)benzoic acid has several notable applications:
The systematic IUPAC name (E)-2-(2-Benzylidenehydrazinyl)benzoic acid explicitly defines its critical structural attributes:
Structurally, the compound belongs to the arylhydrazone class of hydrazide derivatives, characterized by the –CO–NH–N=CH– linkage formed via condensation between a hydrazide (2-hydrazinylbenzoic acid) and an aldehyde (benzaldehyde). The molecule adopts a planar conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent hydrazone nitrogen, enhancing rigidity critical for target binding [4] [8]. This scaffold is classified as a bidentate ligand capable of forming stable coordination complexes with transition metals through the carbonyl oxygen and hydrazone nitrogen atoms, relevant to its applications in material science and metalloenzyme inhibition [7] [8].
Table 1: Structural and Chemical Identifiers of (E)-2-(2-Benzylidenehydrazinyl)benzoic Acid
Property | Value/Descriptor |
---|---|
IUPAC Name | (E)-2-(2-Benzylidenehydrazinyl)benzoic acid |
CAS Registry Number | 686267-65-2 |
Molecular Formula | C₁₄H₁₂N₂O₂ |
Molecular Weight | 240.26 g/mol |
Key Functional Groups | Ortho-substituted benzoic acid, benzylidenehydrazone |
Configuration | (E)-isomer at C=N bond |
Storage Conditions | 0-8°C (light-sensitive) |
The exploration of benzylidenehydrazinyl derivatives in pharmacology began in earnest in the mid-20th century with Ciba’s pioneering work on tetradentate formazan metal complexes as textile dyes (1947), revealing unexpected biological properties that spurred medicinal interest [7]. However, it was not until the advent of structure-based drug design (SBDD) and virtual screening technologies in the early 21st century that the therapeutic potential of (E)-2-(2-benzylidenehydrazinyl)benzoic acid and its analogs was systematically unlocked. A pivotal milestone occurred when compound 7 (a benzylidenehydrazinyl-substituted thiazole derivative) was identified as a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH) through hierarchical virtual screening (IC₅₀ = 0.365 μM) [4]. This discovery validated the scaffold’s capacity to target enzymatic pathways central to autoimmune diseases and cancer.
Subsequent optimization campaigns focused on rigidifying the flexible methylenehydrazine linker (–NH–N=CH–) and introducing heterocyclic appendages (thiazole, imidazole) to enhance binding affinity and metabolic stability. These efforts yielded derivatives like compound 19 with double-digit nanomolar hDHODH inhibition (IC₅₀ ~10 nM) and in vivo anti-arthritic efficacy, marking a significant leap in the scaffold’s therapeutic validation [4]. Concurrently, synthetic innovations enabled aqueous-phase synthesis of benzylidenehydrazinyl formazans without organic solvents, improving accessibility for biological evaluation [7] [8].
Table 2: Key Milestones in Benzylidenehydrazinyl Scaffold Development
Year | Development | Significance |
---|---|---|
1947 | First industrial formazan metal complexes (Ciba) | Initial application as wool dyes; later biological screening |
2015 | Discovery of hDHODH inhibition by compound 7 | Validation as enzyme inhibitor via virtual screening |
2015 | Optimization to compound 19 (IC₅₀ ~10 nM) | Demonstrated in vivo anti-arthritic activity |
2018–2019 | Aqueous-phase synthesis of formazan dyes | Eco-friendly production enabling scaled bioassays |
2023 | Imidazol-5-one derivatives for α-amylase inhibition | Expansion into metabolic disease targeting |
The benzylidenehydrazinyl scaffold exerts broad bioactivity by selectively modulating enzymatic targets involved in proliferation, inflammation, and oxidative stress:
Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition
hDHODH, a mitochondrial enzyme in de novo pyrimidine biosynthesis, is a validated target for autoimmune diseases and cancer. (E)-2-(2-Benzylidenehydrazinyl)benzoic acid derivatives bind the ubiquinone site via a water-mediated hydrogen bond network involving conserved residues Gln47, Arg136, and Thr360. X-ray crystallography (PDB: 4LS0) revealed that structural waters (W627, W660, W661) anchor the inhibitor’s hydrophilic head (carboxylic acid/hydrazone) and hydrophobic tail (aromatic system), stabilizing the bioactive conformation [4]. This unique mechanism enables potent inhibition (nanomolar IC₅₀), depriving rapidly dividing cells (e.g., activated lymphocytes) of pyrimidine nucleotides, thus suppressing inflammatory responses in rheumatoid arthritis models [4].
Antioxidant Applications
The scaffold’s ability to scavenge reactive oxygen and nitrogen species (RONS) underpins its utility in oxidative stress-related pathologies. Derivatives with electron-donating substituents (e.g., 4-dimethylamino, 4-isopropyl) exhibit enhanced free radical scavenging activity (FRSA) in DPPH and ABTS⁺ assays. The –NH–N=CH– linkage donates hydrogen atoms to neutralize radicals, while the benzoic acid moiety stabilizes the resulting azo radical, synergistically reducing oxidative damage in cellular systems [5]. This has propelled their incorporation into cosmetic formulations aimed at mitigating UV-induced skin damage [1] [5].
α-Amylase and Protein Kinase Inhibition
Recent extensions include α-amylase inhibition for diabetes management. Imidazole-integrated analogs (e.g., 6a-k series) show IC₅₀ values comparable to acarbose by chelating the enzyme’s catalytic Ca²⁺ ions and obstructing starch hydrolysis. Similarly, thiazole-hydrazide hybrids demonstrate protein kinase inhibition, disrupting signal transduction in cancer cells [5] [8].
Table 3: Enzymatic Targets and Therapeutic Implications of Benzylidenehydrazinyl Derivatives
Target Enzyme | Biological Role | Therapeutic Area | Inhibitory Activity |
---|---|---|---|
hDHODH | Pyrimidine biosynthesis | Rheumatoid arthritis, Cancer | IC₅₀ = 10–365 nM (e.g., compound 19) |
α-Amylase | Starch hydrolysis | Diabetes mellitus | IC₅₀ ≈ Acarbose (e.g., 6a-k analogs) |
Protein Kinase | Cell signaling modulation | Oncology | Significant tumor growth suppression |
Free Radicals | Oxidative stress mediators | Cosmeceuticals, Aging | 70–90% FRSA at 100 μM |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4